molecular formula C9H10O3S B1369958 3-[(2-Hydroxyethyl)sulfanyl]benzoic acid

3-[(2-Hydroxyethyl)sulfanyl]benzoic acid

Cat. No.: B1369958
M. Wt: 198.24 g/mol
InChI Key: UJEXAIXGKCBKET-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyethyl)sulfanyl]benzoic acid (CAS: 879088-59-2) is a benzoic acid derivative substituted with a 2-hydroxyethylthio group at the 3-position of the aromatic ring. Its molecular formula is C₉H₁₀O₃S, with a molecular weight of 198.24 g/mol . This structure makes it relevant in pharmaceutical and materials chemistry, particularly in applications requiring controlled release or conjugation .

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

3-(2-hydroxyethylsulfanyl)benzoic acid

InChI

InChI=1S/C9H10O3S/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6,10H,4-5H2,(H,11,12)

InChI Key

UJEXAIXGKCBKET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SCCO)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues of 3-[(2-Hydroxyethyl)sulfanyl]benzoic acid, highlighting differences in substituents, molecular weights, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key References
3-[(2-Hydroxyethyl)sulfanyl]benzoic acid C₉H₁₀O₃S 198.24 3-position sulfanyl, hydroxyethyl chain
3-[(Difluoromethyl)sulfanyl]benzoic acid C₈H₆F₂O₂S 204.20 Difluoromethyl group (-CF₂H) at sulfanyl
2-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]benzoic acid C₁₈H₁₅NO₄S 341.38 Dioxoisoindole-propyl chain at 2-position
3-[(2-Hydroxyethyl)sulfonyl]benzoic acid C₉H₁₀O₅S 230.24 Sulfonyl (-SO₂-) group at 3-position
5-Bromo-2-{[3-(octyloxy)benzyl]sulfanyl}benzoic acid C₂₂H₂₇BrO₃S 451.42 Bromine, octyloxy-benzyl group at 2-position
4-[(3-Phenylpropyl)sulfanyl]benzoic acid C₁₆H₁₆O₂S 272.36 Phenylpropyl chain at 4-position

Key Differences and Implications

Substituent Effects on Reactivity and Stability
  • 3-[(Difluoromethyl)sulfanyl]benzoic acid (): The -CF₂H group increases lipophilicity and metabolic stability compared to the hydroxyethyl chain.
  • 3-[(2-Hydroxyethyl)sulfonyl]benzoic acid (): Oxidation of the thioether (-S-) to sulfonyl (-SO₂-) increases polarity and acidity. Sulfonyl groups are stronger electron-withdrawing moieties, which may enhance interactions with biological targets or improve solubility in aqueous media .
Steric and Electronic Modifications
  • Bromine adds hydrophobicity and may influence halogen bonding in drug-receptor interactions .
  • 2-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]benzoic acid (): The dioxoisoindole ring provides a planar, aromatic system for π-π stacking, useful in enzyme inhibition or materials science. The extended alkyl chain may enhance binding to hydrophobic pockets .
Positional Isomerism
  • 4-[(3-Phenylpropyl)sulfanyl]benzoic acid (): Substitution at the 4-position (vs. 3-position) alters the spatial arrangement of the molecule. This positional change could affect interactions with enzymes or receptors, as seen in structure-activity relationship (SAR) studies .

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